Sodium 1,2-dihydroxyethane-1,2-disulfonate
Overview
Description
Sodium 1,2-dihydroxyethane-1,2-disulfonate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds such as sodium 2-mercaptoethanesulfonate and sodium trifluoromethanesulfonate are discussed, which can provide insights into the synthesis, structure, and properties of similar sulfonate salts .
Synthesis Analysis
The synthesis of related sulfonate salts often involves reactions with sodium bisulfite or the use of sodium salts as intermediates. For example, sodium 2-hydroxy-3-chloro propanesulfate is synthesized from epichlorohydrin and sodium bisulfite under optimized conditions, which could be analogous to the synthesis of sodium 1,2-dihydroxyethane-1,2-disulfonate . Additionally, sodium trifluoromethanesulfonate is prepared from barium trifluoromethanesulfonate and sodium sulfate, indicating that sulfonate salts can be synthesized through ion exchange reactions .
Molecular Structure Analysis
The molecular structure of sulfonate salts is characterized by the presence of sulfonate groups attached to an organic moiety. In the case of sodium 2-mercaptoethanesulfonate monohydrate, the sodium ion is coordinated by six oxygen atoms from sulfonate groups and water, forming a distorted octahedral geometry . This suggests that sodium 1,2-dihydroxyethane-1,2-disulfonate may also exhibit complex coordination geometries involving sodium and oxygen atoms.
Chemical Reactions Analysis
Sulfonate salts participate in various chemical reactions, including the formation of covalent adducts with electron-deficient heterocycles, as seen with sodium 2-mercaptoethanesulfonate . The reactivity of sulfonate salts is influenced by the presence of functional groups, such as thiol or epoxy groups, which can undergo addition or ring-opening reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonate salts are influenced by their solubility and melting points. For instance, sodium trifluoromethanesulfonate is soluble in water and several organic solvents, and it has a melting point range of 255-257°C . The solubility in water and polar solvents is a common feature of sulfonate salts due to their hydrophilic sulfonate groups, which is likely applicable to sodium 1,2-dihydroxyethane-1,2-disulfonate as well.
Scientific Research Applications
Synthesis and Functional Material Applications
Sodium 1,2-dihydroxyethane-1,2-disulfonate, due to its molecular structure featuring both epoxy and hydrophilic sulfonate groups, plays a vital role in the production of various functional materials. Its applications extend to acting as a gelling agent, gelatinizer, emulsifier, and photosensitive material, among others, highlighting its multifaceted utility in material science (Chen Zheng-guo, 2005).
Diffusion Properties in Aqueous Solutions
Research on the diffusion coefficients of sodium 1,2-dihydroxyethane-1,2-disulfonate in aqueous solutions has provided valuable insights. This study revealed the concentration dependence of diffusion coefficients for such sulfonates, contributing to the understanding of their behavior in solution (H. Uedaira, 1973).
Electrochemical Applications
In the field of electrochemistry, sodium 1,2-dihydroxyethane-1,2-disulfonate demonstrates impressive redox cyclability. This property was observed in a study where the compound showed greater redox stability compared to unsubstituted polyaniline, evident through spectroelectrochemical and cyclic voltammetric analyses (Eunkyoung Kim et al., 1994).
Chromatography and Separation Sciences
Its utility in chromatography is significant, particularly in separating inorganic and organic anions. Using 1,2-dihydroxybenzene-3,5-disulfonate, researchers achieved high separation efficiency and sensitivity, making it a valuable tool in analytical chemistry (Jin-Zhang Gao et al., 1997).
Development of Functional Materials
Furthermore, sodium 1,2-dihydroxyethane-1,2-disulfonate has been instrumental in the development of various functional materials. It acts as a building block in the creation of materials with enhanced surface activity and other desirable properties (M. Shi et al., 1993).
Battery Technology Applications
In battery technology, compounds like anthraquinone-1,5-disulfonic acid sodium salt, which shares structural similarities with sodium 1,2-dihydroxyethane-1,2-disulfonate, have shown potential as organic cathode materials in potassium batteries. This indicates the potential of similar sodium sulfonates in battery applications (Jin Zhao et al., 2018).
Safety And Hazards
properties
IUPAC Name |
disodium;1,2-dihydroxyethane-1,2-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O8S2.2Na/c3-1(11(5,6)7)2(4)12(8,9)10;;/h1-4H,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUKAXFDABMVND-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(O)S(=O)(=O)[O-])(O)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Na2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30889426 | |
Record name | 1,2-Ethanedisulfonic acid, 1,2-dihydroxy-, sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30889426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 1,2-dihydroxyethane-1,2-disulfonate | |
CAS RN |
517-21-5 | |
Record name | Glyoxal-sodium bisulfite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanedisulfonic acid, 1,2-dihydroxy-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Ethanedisulfonic acid, 1,2-dihydroxy-, sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30889426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 1,2-dihydroxyethane-1,2-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.486 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISODIUM 1,2-DIHYDROXY-1,2-ETHANEDISULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23SU768BOB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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